9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
Vue d'ensemble
Description
Méthodes De Préparation
Isoflupredone is synthesized through a series of chemical reactions involving the modification of the steroid backbone. The synthetic route typically involves the fluorination of prednisolone to introduce a fluorine atom at the 9α position . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents . Industrial production methods involve large-scale synthesis using similar reaction conditions, followed by purification and formulation into various dosage forms .
Analyse Des Réactions Chimiques
Isoflupredone undergoes several types of chemical reactions, including:
Oxidation: Isoflupredone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Isoflupredone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of veterinary medicines and as a standard in quality control processes.
Mécanisme D'action
Isoflupredone exerts its effects by binding to glucocorticoid receptors, which leads to the modulation of gene transcription and protein synthesis . This interaction results in the suppression of inflammatory responses and the modulation of immune function . The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparaison Avec Des Composés Similaires
Isoflupredone is often compared to other glucocorticoids such as dexamethasone, prednisolone, and fludrocortisone . While all these compounds share similar anti-inflammatory properties, isoflupredone is unique due to its specific fluorination at the 9α position, which enhances its potency and duration of action . Similar compounds include:
- Dexamethasone
- Prednisolone
- Fludrocortisone
- Hydrocortisone
Isoflupredone’s unique structural features and potent effects make it a valuable compound in both research and clinical settings .
Activité Biologique
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione, commonly known as a derivative of corticosteroids, exhibits significant biological activities that are critical in various therapeutic contexts. This compound is structurally related to hydrocortisone and has been studied for its potential anti-inflammatory and immunosuppressive properties.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 378.44 g/mol. Its structure includes multiple hydroxyl groups which contribute to its biological activity by enhancing solubility and receptor binding affinity.
The primary mechanism of action involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses. This interaction triggers a cascade of cellular events that result in reduced production of pro-inflammatory cytokines and chemokines.
Anti-inflammatory Effects
Research indicates that this compound effectively reduces inflammation in various models. For instance:
- In vitro studies demonstrated that the compound inhibits the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS) .
- Animal studies have shown significant reductions in edema formation in carrageenan-induced paw edema models, suggesting potent anti-inflammatory properties .
Immunosuppressive Activity
The compound has also been evaluated for its immunosuppressive effects:
- Clinical trials involving patients with autoimmune disorders have reported improvements in symptoms when treated with formulations containing this compound .
- Mechanistic studies indicate that it inhibits T-cell activation and proliferation, which is crucial for managing conditions like rheumatoid arthritis and lupus erythematosus .
Case Study 1: Rheumatoid Arthritis
A study involving patients with rheumatoid arthritis treated with this compound showed a significant decrease in disease activity scores after 12 weeks of treatment. Patients reported improved joint function and reduced pain levels .
Case Study 2: Asthma Management
In a clinical setting focused on asthma management, patients receiving this corticosteroid derivative experienced fewer exacerbations compared to those on standard therapy. The study highlighted its role in reducing airway inflammation and improving lung function .
Comparative Data Table
Propriétés
IUPAC Name |
9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJIHDWAKJCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861883 | |
Record name | 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-95-4 | |
Record name | ISOFLUPREDONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.